![molecular formula C22H19FN4O2 B2858383 N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941920-91-8](/img/no-structure.png)

N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

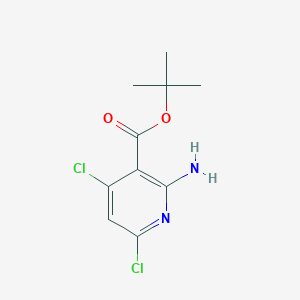

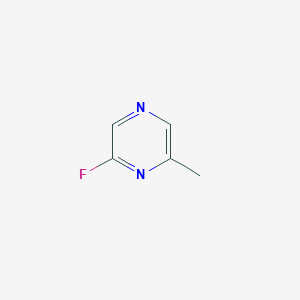

N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C22H19FN4O2 and its molecular weight is 390.418. The purity is usually 95%.

BenchChem offers high-quality N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Anti-Inflammatory Activity

- A study synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, demonstrating significant anti-inflammatory activity in some compounds (Sunder & Maleraju, 2013).

Coordination Complexes and Antioxidant Activity

- Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives showed significant antioxidant activity (Chkirate et al., 2019).

Potential Antipsychotic Agents

- A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, related to the compound , exhibited potential as antipsychotic agents (Wise et al., 1987).

Anti-Lung Cancer Activity

- Novel fluoro-substituted benzo[b]pyran compounds, related to the compound , showed anticancer activity against human lung cancer cell lines (Hammam et al., 2005).

Pharmacological Evaluation for Anti-Inflammatory and Analgesic Actions

- Heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives were evaluated for toxicity, tumour inhibition, antioxidant, analgesic, and anti-inflammatory actions, showing significant results in these areas (Faheem, 2018).

Synthesis and Reactivity Studies

- Synthesis and spectroscopic study of two new pyrazole derivatives provided detailed computational evaluation of their reactivity and pharmaceutical potential (Thomas et al., 2018).

Anti-Microbial Activities

- Synthesis of novel thiazole derivatives, incorporating pyrazole moiety, showed significant anti-bacterial and anti-fungal activities (Saravanan et al., 2010).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid, which is then coupled with 3-fluoro-4-methylaniline to form the second intermediate, N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide.", "Starting Materials": [ "4-methylphenylhydrazine", "ethyl acetoacetate", "acetic anhydride", "sodium acetate", "4-methylbenzaldehyde", "hydrazine hydrate", "3-fluoro-4-methylaniline", "sodium hydroxide", "acetic acid", "thionyl chloride", "triethylamine", "N,N-dimethylformamide", "N,N'-dicyclohexylcarbodiimide", "N-hydroxysuccinimide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid", "a. Dissolve 4-methylphenylhydrazine (1.0 g, 8.2 mmol) in ethanol (10 mL) and add ethyl acetoacetate (1.2 g, 8.2 mmol).", "b. Heat the reaction mixture at reflux for 4 hours.", "c. Cool the reaction mixture to room temperature and filter the solid product.", "d. Dissolve the solid product in acetic anhydride (10 mL) and add sodium acetate (1.2 g, 14.6 mmol).", "e. Heat the reaction mixture at reflux for 2 hours.", "f. Cool the reaction mixture to room temperature and filter the solid product.", "g. Dissolve the solid product in water (10 mL) and adjust the pH to 7 with sodium hydroxide solution.", "h. Extract the product with diethyl ether (3 x 10 mL) and dry the organic layer over anhydrous sodium sulfate.", "i. Evaporate the solvent under reduced pressure to obtain the desired product as a yellow solid.", "Step 2: Synthesis of N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide", "a. Dissolve 2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid (1.0 g, 4.1 mmol) in N,N-dimethylformamide (10 mL) and add thionyl chloride (0.5 mL, 6.8 mmol) dropwise.", "b. Stir the reaction mixture at room temperature for 1 hour.", "c. Add triethylamine (0.8 mL, 5.8 mmol) and 4-methylbenzaldehyde (0.7 g, 4.1 mmol) to the reaction mixture.", "d. Heat the reaction mixture at reflux for 4 hours.", "e. Cool the reaction mixture to room temperature and filter the solid product.", "f. Dissolve the solid product in diethyl ether (10 mL) and wash the organic layer with water (2 x 10 mL).", "g. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the desired product as a yellow solid.", "h. Dissolve the yellow solid in N,N-dimethylformamide (10 mL) and add N-hydroxysuccinimide (0.6 g, 5.2 mmol) and N,N'-dicyclohexylcarbodiimide (1.1 g, 5.2 mmol).", "i. Stir the reaction mixture at room temperature for 1 hour.", "j. Add 3-fluoro-4-methylaniline (0.8 g, 5.2 mmol) to the reaction mixture and stir at room temperature for 24 hours.", "k. Filter the solid product and wash with diethyl ether (2 x 10 mL).", "l. Dry the solid product under vacuum to obtain the desired product as a yellow solid." ] } | |

CAS-Nummer |

941920-91-8 |

Produktname |

N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide |

Molekularformel |

C22H19FN4O2 |

Molekulargewicht |

390.418 |

IUPAC-Name |

N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |

InChI |

InChI=1S/C22H19FN4O2/c1-14-3-6-16(7-4-14)19-12-20-22(29)26(9-10-27(20)25-19)13-21(28)24-17-8-5-15(2)18(23)11-17/h3-12H,13H2,1-2H3,(H,24,28) |

InChI-Schlüssel |

BVCMEYGCUWKSEL-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=C(C=C4)C)F |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2858301.png)

![3-[({2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]-N-(2-h ydroxy-tert-butyl)propanamide](/img/structure/B2858302.png)

![(E)-methyl 3-(2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate](/img/structure/B2858306.png)

![3-(cyclopent-3-en-1-yl)-4-methyl-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2858316.png)

![2-[4-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B2858318.png)

![(E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B2858321.png)

![5-[(3-Chlorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2858322.png)